molecular formula C18H15N3O3 B3906802 N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No. B3906802
M. Wt: 321.3 g/mol
InChI Key: DQAIUPYBBZPTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as NAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been designed to target specific biological pathways in the body, with the potential to be used in the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of NAPPC is not fully understood, but it is believed to work by modulating specific biological pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, NAPPC has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant responses in the body.
Biochemical and Physiological Effects:
Studies have shown that NAPPC has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, NAPPC has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using NAPPC in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, NAPPC has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using NAPPC in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on NAPPC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of NAPPC and to identify other biological pathways that it may modulate. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NAPPC in humans.

Scientific Research Applications

NAPPC has been studied extensively for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as cancer, arthritis, and cardiovascular disease. Additionally, NAPPC has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-18(15-6-3-9-20-11-15)21-24-17(22)12-23-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIUPYBBZPTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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